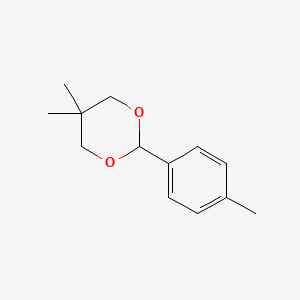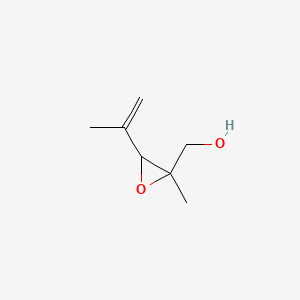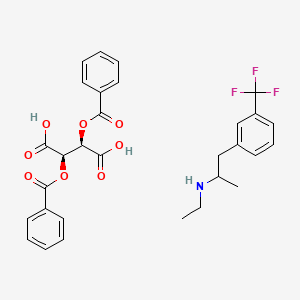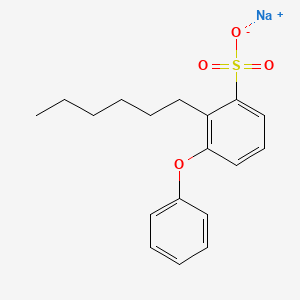
Sodium;2-hexyl-3-phenoxybenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;2-hexyl-3-phenoxybenzenesulfonate is a chemical compound with the molecular formula C18H21NaO4S. It is commonly used as a surfactant due to its ability to lower the surface tension of liquids. This compound is known for its stability and effectiveness in various industrial applications, including detergents and cleaning agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;2-hexyl-3-phenoxybenzenesulfonate typically involves the sulfonation of 2-hexyl-3-phenoxybenzene. This process can be carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is usually conducted in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and allows for better control over reaction parameters. The final product is typically purified through crystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Sodium;2-hexyl-3-phenoxybenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfonic acid derivatives.
Substitution: Formation of substituted phenoxybenzenesulfonates.
Scientific Research Applications
Sodium;2-hexyl-3-phenoxybenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Widely used in the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of Sodium;2-hexyl-3-phenoxybenzenesulfonate primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better interaction between different phases. This compound can interact with lipid bilayers, leading to the disruption of cell membranes in biological applications. The molecular targets include lipid molecules and proteins within the cell membrane .
Comparison with Similar Compounds
Similar Compounds
- Sodium dodecylbenzenesulfonate
- Sodium lauryl sulfate
- Sodium 2-ethylhexyl sulfate
Uniqueness
Sodium;2-hexyl-3-phenoxybenzenesulfonate stands out due to its unique combination of a phenoxy group and a hexyl chain, which provides enhanced stability and effectiveness as a surfactant. Compared to similar compounds, it offers better performance in high-temperature and high-pH environments, making it suitable for specialized industrial applications .
Properties
Molecular Formula |
C18H21NaO4S |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
sodium;2-hexyl-3-phenoxybenzenesulfonate |
InChI |
InChI=1S/C18H22O4S.Na/c1-2-3-4-8-12-16-17(22-15-10-6-5-7-11-15)13-9-14-18(16)23(19,20)21;/h5-7,9-11,13-14H,2-4,8,12H2,1H3,(H,19,20,21);/q;+1/p-1 |
InChI Key |
LQONWVIHYMEWNT-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCC1=C(C=CC=C1S(=O)(=O)[O-])OC2=CC=CC=C2.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenyl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B13827428.png)
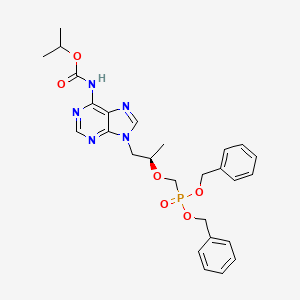
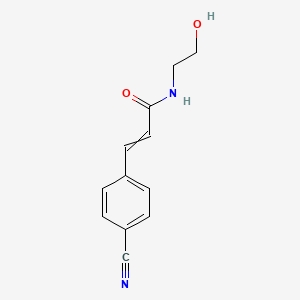

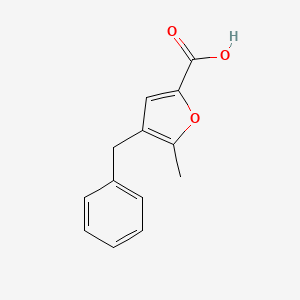
![(1R,4S)-7-(dichloromethyl)-7-methyl-1-(oxaziren-3-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B13827440.png)
![t-Butyl(E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1h-indol-2-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13827441.png)
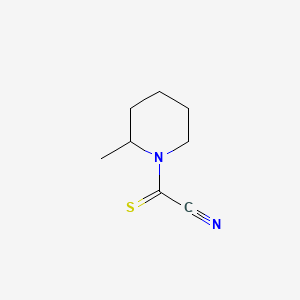
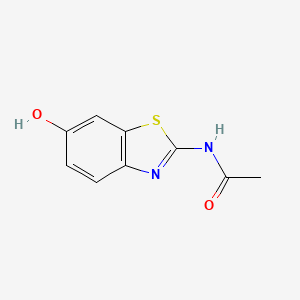
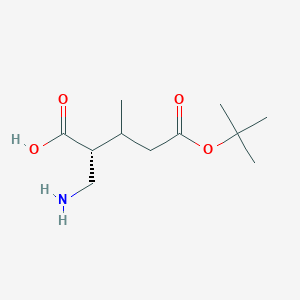
![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]borinic acid](/img/structure/B13827478.png)
